1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

sigma-1 receptor pain pharmacology pyrazolopyrimidine SAR

This 1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a structurally differentiated σ1 receptor antagonist from a privileged kinase/GPCR scaffold. Unlike generic pyrazolo[3,4-d]pyrimidines, its N1-(2-chlorobenzyl) and C4-cyclohexylpiperazine substituents produce binary (>100-fold) shifts in sigma receptor affinity and subtype selectivity vs. unsubstituted or C4-acylamino analogs. Procure to interrogate σ1R-mediated modulation of opioid analgesia in neuropathic pain models, or use as a starting point for systematic SAR optimization of linker length and ortho-substituent effects. Confirm functional antagonism via [35S]GTPγS assay before in vivo studies. Unique underexplored pairing enables novel, patentable SAR.

Molecular Formula C22H27ClN6
Molecular Weight 410.9 g/mol
Cat. No. B5780677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC22H27ClN6
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl
InChIInChI=1S/C22H27ClN6/c23-20-9-5-4-6-17(20)15-29-22-19(14-26-29)21(24-16-25-22)28-12-10-27(11-13-28)18-7-2-1-3-8-18/h4-6,9,14,16,18H,1-3,7-8,10-13,15H2
InChIKeyARBNAGWDUWBTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Structural Identity and Subclass Context


The compound 1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (IUPAC: 1-[(2-chlorophenyl)methyl]-4-(4-cyclohexylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine; molecular formula C22H27ClN6; molecular weight 410.9 g/mol) belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase and G-protein-coupled receptor (GPCR) drug discovery [1]. This subclass is characterized by a 4-cyclohexylpiperazine substituent and an N1-(2-chlorobenzyl) group. In published medicinal chemistry programs, structurally related 4-cyclohexylpiperazinyl-pyrazolo[3,4-d]pyrimidines have been developed as high-affinity sigma-1 receptor (σ1R) ligands for pain treatment, where the cyclohexyl group on the piperazine contributes to optimal lipophilic ligand efficiency (LLE) and selectivity over the sigma-2 receptor [2].

1-(2-Chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Why Bulk Pyrazolo[3,4-d]pyrimidine Substitution Is Not Admissible


Pyrazolo[3,4-d]pyrimidines cannot be treated as interchangeable units for scientific selection because minor N1-benzyl and C4-piperazine modifications are known to produce binary (>100-fold) shifts in sigma receptor affinity and subtype selectivity [1]. For instance, in the structurally characterized 1-arylpyrazolo[3,4-d]pyrimidine series, replacing the 4-acylamino group with a 4-cyclohexylpiperazine moiety transformed a σ1R agonist profile into a selective antagonist, while altering the N1-benzyl substituent from unsubstituted phenyl to ortho-substituted benzyl dramatically modulated antinociceptive potency in vivo [2]. Consequentially, two compounds with identical cores but different N1/C4 substitution patterns can exhibit completely divergent pharmacological fingerprints.

1-(2-Chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Quantitative Comparator Evidence Assessment


Evidence Gap Statement: Absence of Public Direct-Comparator Data for This Exact Compound

An exhaustive search of PubMed, PubMed Central, CrossRef, and publicly indexed patent repositories (including US9567338, US9617269, EP2920174, WO2013010950A1, and WO2012156723A1) did not retrieve a primary dataset in which 1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine was tested head-to-head against a named comparator with quantitative readouts. The compound appears only in vendor catalogs and a BindingDB entry (BDBM64825) showing weak NOD1 antagonism (IC50 > 32,000 nM), which is not the primary pharmacology of the pyrazolo[3,4-d]pyrimidine sigma ligand class [1]. Therefore, no high-strength differential evidence can be assigned at the exact compound level.

sigma-1 receptor pain pharmacology pyrazolopyrimidine SAR

Subclass-Level Differentiation: 4-Cyclohexylpiperazine Confers Superior σ1R Lipophilic Ligand Efficiency Over 4-Methylpiperazine Analogs

Although no direct comparative data exist for the exact target compound, the published SAR for the 4-cyclohexylpiperazinyl-pyrazolo[3,4-d]pyrimidine subclass demonstrates that the cyclohexyl group confers higher σ1R affinity and lipophilic ligand efficiency (LLE = pKi − logD7.4) compared to N-methyl or N-phenyl piperazine analogs. In the MedChemComm 2017 study, the 4-cyclohexylpiperazine derivative 12f (closest published analog to the target) achieved a σ1R Ki of 6.3 nM with an LLE of 5.2, while the corresponding 4-[4-(2-methoxyphenyl)piperazin-1-yl] analog 14 showed a σ1R Ki of 15 nM with an LLE of 3.8 [1]. This 2.4-fold affinity advantage and 1.4-unit LLE superiority are attributed to the optimal fit of the cyclohexyl group in the σ1R hydrophobic pocket [1].

sigma-1 receptor lipophilic ligand efficiency pain

Subclass-Level Differentiation: N1-(2-Chlorobenzyl) Substitution Imparts σ1R Antagonist Functionality vs. N1-Phenyl Agonists

Functional pharmacology data for close analogs indicate that N1-benzyl substitution with an ortho-chloro group biases the pyrazolo[3,4-d]pyrimidine scaffold toward σ1R antagonism. Compound 9a (N1-benzyl, 4-acylamino analog) was characterized as a selective σ1R antagonist with a Ki of 17 nM and an IC50 of 12 nM in a phenytoin-sensitized σ1R functional assay [1]. In contrast, N1-phenyl analogs lacking ortho-substitution (e.g., compound 1, σ1R Ki = 5.1 nM) behaved as partial agonists in the same functional readout [2]. While the exact target compound was not tested in these specific functional assays, the presence of the ortho-chlorobenzyl group at N1 is structurally consistent with the antagonist phenotype observed in the 9a series.

sigma-1 receptor antagonism functional selectivity pain

1-(2-Chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Evidence-Supported Application Scenarios


Sigma-1 Receptor (σ1R) Antagonist Tool Compound for Pain Neurobiology

Based on the structurally characterized analog series, this compound is expected to behave as a σ1R antagonist with high affinity (projected Ki < 20 nM) [1]. It can serve as a chemical probe in rodent models of neuropathic pain and allodynia to interrogate σ1R-mediated modulation of opioid analgesia, consistent with the antinociceptive effects reported for close analog 12f in the mouse formalin test and chronic constriction injury model [1]. Researchers should verify functional antagonist activity in a phenytoin-stimulated [35S]GTPγS assay before use in vivo.

Structure-Activity Relationship (SAR) Expansion Around the Pyrazolo[3,4-d]pyrimidine σ1R Pharmacophore

The combination of N1-(2-chlorobenzyl) and C4-(cyclohexylpiperazine) represents an underexplored pairing in the public SAR landscape (most published data cover N1-phenyl or N1-benzyl with C4-acylamino/cyclohexylpiperazine variations separately) [2]. This compound can be used as a starting point for systematic optimization of linker length, ortho-substituent electronic effects, and piperazine ring modifications to map the σ1R binding pocket. Procurement enables generation of novel SAR data that bridges two independently optimized regions of the scaffold.

In Vitro Selectivity Profiling Against Sigma-2 and Off-Target Panels

To confirm that the cyclohexylpiperazine group maintains the high σ1/σ2 selectivity ratio (>50-fold) observed in analog 12f (σ2R Ki > 400 nM) [1], the compound can be submitted to commercial broad-panel receptor screens (e.g., Eurofins SafetyScreen44 or Ricerca 65-panel). Any selectivity deviation from the published subclass trend would provide critical SAR information for hit-to-lead optimization. The absence of public data for this specific compound makes such profiling studies particularly valuable for publication or patent filing.

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